Evidence 1: Permanent vs Reversible Sulfur Protection — Fmoc-Cys(Me)-OH vs Fmoc-Cys(Trt)-OH in Fmoc SPPS
Fmoc-Cys(Me)-OH bears a permanent S-methyl thioether that is stable to all standard Fmoc SPPS deprotection and cleavage conditions, including 95% TFA, piperidine, iodine, and reducing agents. In contrast, Fmoc-Cys(Trt)-OH undergoes quantitative detritylation during TFA cleavage to expose a free sulfhydryl group, as documented in the Merck Millipore cysteinyl protection protocol table . This is not a marginal difference in deprotection kinetics but a binary structural distinction: the S-Me group is chemically inert under all SPPS conditions, whereas the S-Trt group is acid-labile by design. The consequence for procurement is that Fmoc-Cys(Me)-OH must be selected when the target peptide requires a permanently blocked thioether at a specific Cys position—for instance, when that residue must remain redox-inert during subsequent disulfide bond formation at other Cys sites.
| Evidence Dimension | Sulfur protection lability under standard Fmoc SPPS final cleavage (TFA/scavenger) |
|---|---|
| Target Compound Data | S-methyl group: stable; no deprotection occurs; sulfur remains as thioether (R-S-CH₃) |
| Comparator Or Baseline | Fmoc-Cys(Trt)-OH: S-trityl group quantitatively cleaved by TFA, generating free sulfhydryl (R-SH) peptide directly from the cleavage reaction |
| Quantified Difference | Binary (permanent vs complete deprotection); 0% free thiol generation vs ~100% free thiol release |
| Conditions | TFA/triisopropylsilane/H₂O (95:5:5), room temperature, 1–2 h; standard Fmoc SPPS cleavage protocol per Merck Millipore |
Why This Matters
When a peptide contains multiple Cys residues requiring differential redox handling, the permanent thioether of Fmoc-Cys(Me)-OH eliminates one position from disulfide pairing combinatorics, reducing the number of possible disulfide isomers and simplifying both synthesis and purification.
